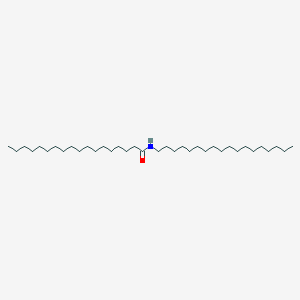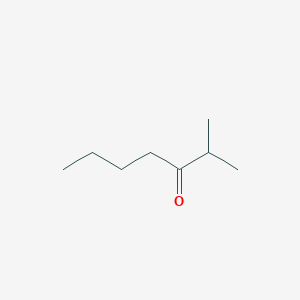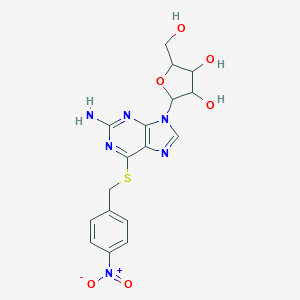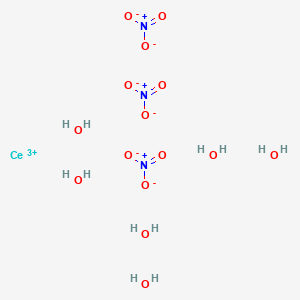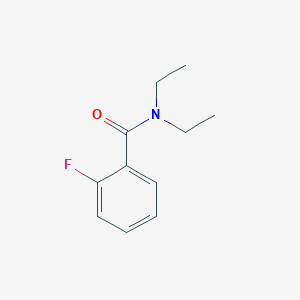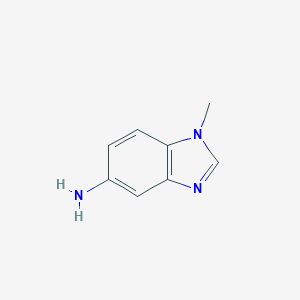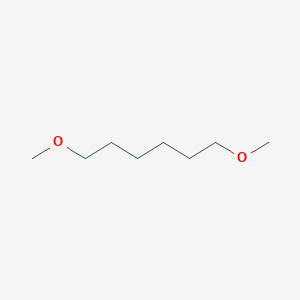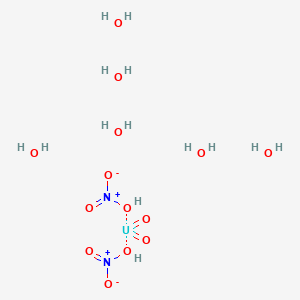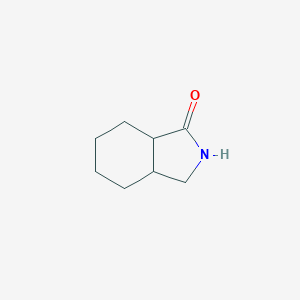
3-phenyl-3,4-dihydro-2H-naphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-3,4-dihydro-2H-naphthalen-1-one, also known as 1-tetralone, is a chemical compound with a naphthalene backbone and a ketone functional group. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one is not fully understood. However, it has been suggested that it may act as an inhibitor of enzymes involved in various biochemical pathways. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-phenyl-3,4-dihydro-2H-naphthalen-1-one in lab experiments is its availability and ease of synthesis. It is also a versatile precursor for the synthesis of various compounds. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies may investigate its potential as a precursor for the synthesis of novel pharmaceuticals and organic compounds.
Métodos De Síntesis
The synthesis of 3-phenyl-3,4-dihydro-2H-naphthalen-1-one can be achieved through several methods, including the Pechmann condensation reaction, Friedel-Crafts acylation, and the Claisen-Schmidt condensation reaction. The Pechmann condensation reaction involves the reaction of phenol with a β-ketoester in the presence of a strong acid catalyst. Friedel-Crafts acylation involves the reaction of benzene with acyl chloride in the presence of a Lewis acid catalyst. The Claisen-Schmidt condensation reaction involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
3-phenyl-3,4-dihydro-2H-naphthalen-1-one has been extensively studied for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of various pharmaceuticals, such as anti-inflammatory and anticancer drugs. It has also been used in the synthesis of organic dyes and pigments, as well as in the production of fragrances and flavors.
Propiedades
Número CAS |
14944-26-4 |
|---|---|
Nombre del producto |
3-phenyl-3,4-dihydro-2H-naphthalen-1-one |
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-phenyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H14O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-9,14H,10-11H2 |
Clave InChI |
HNDSZALVIVDDGH-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canónico |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




